molecular formula C12H16N4O B2722849 4-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)-1,4-oxazepane CAS No. 2320382-05-4

4-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)-1,4-oxazepane

Cat. No.: B2722849
CAS No.: 2320382-05-4
M. Wt: 232.287
InChI Key: OMJUKBTXOYLCBM-UHFFFAOYSA-N
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Description

“4-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)-1,4-oxazepane” is a derivative of Pyrazolo[1,5-a]pyrimidine . Pyrazolo[1,5-a]pyrimidines are a large family of N-heterocyclic compounds that have significant impact in medicinal chemistry and material science due to their photophysical properties . They have been used as an antitumor scaffold and have shown enzymatic inhibitory activity .


Synthesis Analysis

The synthesis of Pyrazolo[1,5-a]pyrimidines has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .


Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidine (PP) structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of 19a–l .

Scientific Research Applications

Novel Synthetic Methods

Synthetic Pathways for Pyrazolopyrimidine Derivatives

The development of novel synthetic routes for pyrazolo[1,5-a]pyrimidin derivatives, similar to "4-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)-1,4-oxazepane", involves exploring catalytic methods that enhance reaction efficiency and selectivity. Such studies contribute to the pharmaceutical industry by providing scalable and cost-effective methods for producing complex molecules with potential therapeutic applications.

Pharmacological Activities

Investigation into Benzodiazepine-like Activity

Compounds structurally related to "this compound" might exhibit sedative-hypnotic properties similar to benzodiazepines, as indicated in research on zaleplon, a non-benzodiazepine sedative hypnotic. Studies might focus on binding affinity to GABA(A) receptors and efficacy in insomnia treatment models, providing insights into novel therapeutic agents with potentially reduced side effects compared to traditional benzodiazepines (Heydorn, 2000).

Biochemical Analysis

Biochemical Properties

The biochemical properties of 4-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)-1,4-oxazepane are largely determined by its structure and the nature of its interactions with other biomolecules. The compound has been identified as a strategic compound for optical applications due to its tunable photophysical properties

Cellular Effects

Related pyrazolo[1,5-a]pyrimidines have been shown to have significant effects on cell function . For example, some pyrazolo[1,5-a]pyrimidines have been found to inhibit the PI3Kδ isoform, a key signaling molecule that regulates the differentiation, proliferation, migration, and survival of immune cells .

Molecular Mechanism

Related pyrazolo[1,5-a]pyrimidines have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Related pyrazolo[1,5-a]pyrimidines have been found to have good solid-state emission intensities, suggesting potential stability over time .

Dosage Effects in Animal Models

Related pyrazolo[1,5-a]pyrimidines have been found to have IC50 values in the low nanomolar range, suggesting potential potency .

Metabolic Pathways

Related pyrazolo[1,5-a]pyrimidines have been found to interact with the PI3Kδ isoform, suggesting potential involvement in the PI3K signaling pathway .

Transport and Distribution

Related pyrazolo[1,5-a]pyrimidines have been found to have good solid-state emission intensities, suggesting potential for localization and accumulation .

Subcellular Localization

Related pyrazolo[1,5-a]pyrimidines have been found to have good solid-state emission intensities, suggesting potential for localization to specific compartments or organelles .

Properties

IUPAC Name

4-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)-1,4-oxazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O/c1-10-9-12(15-5-2-7-17-8-6-15)16-11(14-10)3-4-13-16/h3-4,9H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMJUKBTXOYLCBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=NN2C(=C1)N3CCCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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